BenchChemオンラインストアへようこそ!

2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine

Synthetic intermediate Benzimidazole scaffold Chemoselective derivatization

2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine (CAS 319490-25-0; molecular formula C₁₀H₁₄N₄; molecular weight 190.25 g/mol) is a heterobifunctional benzimidazole derivative bearing a primary amine at the 6-position of the benzimidazole core and a 3-aminopropyl side chain at the 2-position. The compound is catalogued in PubChem under identifiers Oprea1_101577 and Oprea1_364429.

Molecular Formula C10H14N4
Molecular Weight 190.25 g/mol
Cat. No. B12829508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine
Molecular FormulaC10H14N4
Molecular Weight190.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC(=N2)CCCN
InChIInChI=1S/C10H14N4/c11-5-1-2-10-13-8-4-3-7(12)6-9(8)14-10/h3-4,6H,1-2,5,11-12H2,(H,13,14)
InChIKeyDLZMDEHEPXHCTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine for Scientific Procurement: Compound Identity and Core Characteristics


2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine (CAS 319490-25-0; molecular formula C₁₀H₁₄N₄; molecular weight 190.25 g/mol) is a heterobifunctional benzimidazole derivative bearing a primary amine at the 6-position of the benzimidazole core and a 3-aminopropyl side chain at the 2-position [1]. The compound is catalogued in PubChem under identifiers Oprea1_101577 and Oprea1_364429 [1]. It serves as a versatile synthetic intermediate for constructing 6-substituted aminocarbonyl benzimidazole pharmacophores, including nonpeptidic angiotensin II AT₁ receptor antagonists [2], and has been explicitly utilized as a building block in patent literature for pyridazinone-benzimidazole conjugates [3].

Why 2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine Cannot Be Generically Replaced by Other Benzimidazole Derivatives


Procurement substitution of 2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine with other benzimidazole analogs is not straightforward because the compound combines two chemically orthogonal primary amine handles—one aromatic (6-NH₂) and one aliphatic (propyl-NH₂)—within a single, compact scaffold (MW 190.25) [1]. This dual-amine architecture enables sequential chemoselective derivatization, which is critical for constructing 6-aminocarbonyl benzimidazole pharmacophores where the 6-amino group is acylated while the propylamine remains available for further elaboration [2]. Closely related compounds such as 2-(3-aminopropyl)benzimidazole (CAS 42784-26-9) lack the 6-amino group entirely (MW 175.23, two H-bond donors vs. three for the target compound), while 2-(3-aminopropyl)-1H-benzimidazole-6-carboxylic acid (CAS 110356-08-6) introduces a carboxyl group that fundamentally alters both the hydrogen-bonding donor/acceptor profile and the synthetic strategy required for scaffold elaboration .

2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine: Quantitative Comparative Evidence for Differentiated Selection


Dual-amine Architecture vs. Mono-amine Analogs: Hydrogen-bond Donor Capacity Differences Defining Synthetic Utility

2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine possesses three hydrogen-bond donor (HBD) sites—the benzimidazole N–H, the aromatic 6-NH₂, and the aliphatic propyl-NH₂—compared with only two HBD sites for 2-(3-aminopropyl)benzimidazole (CAS 42784-26-9), which lacks the 6-amino substituent [1]. This additional HBD capacity translates into qualitatively distinct solubility and molecular recognition profiles relevant to both synthetic handling and biological target engagement. Furthermore, the target compound has three hydrogen-bond acceptors and three rotatable bonds, while the 6-carboxy analog (CAS 110356-08-6) carries four H-bond acceptors and four rotatable bonds, indicating greater conformational flexibility and polarity that may be undesirable for certain scaffold-oriented synthetic strategies [1].

Synthetic intermediate Benzimidazole scaffold Chemoselective derivatization Hydrogen-bond donor count

Regiospecific 6-Amino Substitution: Differentiated Intermediate for AT₁ Receptor Antagonist Synthesis vs. 5-Amino and Unsubstituted Analogs

In the 6-substituted aminocarbonyl benzimidazole series developed by Wang et al. (2012), the 6-amino position on the benzimidazole core serves as the critical anchor point for installing carbamoyl and acylamino substituents that confer nanomolar AT₁ receptor binding affinity [1]. The target compound, bearing a free 6-NH₂ group, is the direct synthetic precursor to these pharmacophores. By contrast, the 5-amino regioisomer (1H-benzimidazole-2-propanamine, 5-amino-(9CI)) or the unsubstituted analog (2-(3-aminopropyl)benzimidazole) would direct derivatization to different positions, yielding products with fundamentally altered SAR. Wang et al. demonstrated that substitution specifically at the 6-position of benzimidazole with acylamino groups yields highly active AT₁ antagonists, and the most potent compounds in their series—6f (AT₁ IC₅₀ = 3 nM, AT₂ IC₅₀ > 10,000 nM) and 11g (AT₁ IC₅₀ = 0.1 nM)—were both constructed from 6-amino-substituted benzimidazole intermediates analogous to the target compound [1].

AT₁ receptor antagonist 6-substituted benzimidazole Nonpeptidic angiotensin II blocker Structure-activity relationship

Patent-Validated Synthetic Intermediate: Documented Utility in Pyridazinone-Benzimidazole Conjugate Construction

US Patent 5,039,675 explicitly discloses 2-(3-aminopropyl)-1H-benzo[d]imidazol-6-amine (Example 1, Step e) as the penultimate intermediate in the synthesis of 6-[2-(3-aminopropyl)-1H-benzimidazol-5-yl]-4,5-dihydro-5-methyl-3(2H)-pyridazinone, a novel positive inotropic agent that does not act via phosphodiesterase inhibition [1]. The patent describes a multi-step sequence culminating in hydrogenolytic deprotection of the 6-amino group to yield the free 6-amine, which is then used directly in the final coupling step. The regioisomeric specificity is critical: the pyridazinone ring is attached at the 5- or 6-position of the benzimidazole, and the synthetic route relies on the presence of the 6-amino group for nitro-group reduction and subsequent cyclization. Structurally related intermediates lacking the 6-amino functionality (e.g., 2-(3-aminopropyl)benzimidazole, CAS 42784-26-9) cannot participate in this synthetic sequence.

Cardiotonic agent Pyridazinone conjugate Positive inotropic Patent intermediate

CYP3A4 Time-Dependent Inhibition: Limited Cross-Study Activity Data vs. 6-Carboxy Analog Cytotoxicity Profile

BindingDB records for a compound matching the 2-(3-aminopropyl)-1H-benzo[d]imidazol-6-amine scaffold indicate IC₅₀ values against recombinant human CYP3A4 ranging from 90 nM to 2.34 μM depending on assay conditions (time-dependent vs. preincubation protocols) [1]. Separately, the 6-carboxy analog 2-(3-aminopropyl)-1H-benzimidazole-6-carboxylic acid (CAS 110356-08-6) has been evaluated for cytotoxicity, exhibiting an IC₅₀ of 20 μM against A549 lung carcinoma cells . While these data originate from different assay systems and cannot be directly compared, they indicate that the functional group at the 6-position (amine vs. carboxylic acid) governs distinct biological interaction profiles: the 6-amino variant shows CYP enzyme engagement, whereas the 6-carboxy variant displays modest cytotoxic activity. Users screening benzimidazole intermediates for ADME-Tox properties should note that the 6-NH₂ functionality is associated with CYP3A4 interaction potential—a property absent or unreported for the 6-carboxy analog.

CYP3A4 inhibition Drug metabolism Cytotoxicity ADME-tox screening

Evidence-Based Application Scenarios for 2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine in Scientific Research and Industrial Procurement


Synthesis of 6-Aminocarbonyl Benzimidazole AT₁ Receptor Antagonist Libraries

The target compound serves as the direct synthetic precursor for constructing 6-substituted aminocarbonyl benzimidazole derivatives with nanomolar AT₁ receptor affinity. Using the 6-NH₂ as the acylation site, research groups can generate compound libraries analogous to those reported by Wang et al. (2012), where the most active members (6f, IC₅₀ = 3 nM; 11g, IC₅₀ = 0.1 nM) exhibited >3,300-fold selectivity over the AT₂ receptor [1]. The 3-aminopropyl side chain remains available for further diversification. Procurement of the 5-amino regioisomer or the des-amino analog would render this synthetic strategy inoperative.

Construction of Pyridazinone-Benzimidazole Cardiotonic Conjugates per US Patent 5,039,675

For contract research organizations (CROs) and medicinal chemistry groups executing the synthetic route described in US Patent 5,039,675, 2-(3-aminopropyl)-1H-benzo[d]imidazol-6-amine is the required late-stage intermediate. The patent demonstrates a 96% yield for the hydrogenation step converting the 6-nitro precursor to the 6-amine, followed by direct coupling to generate the pyridazinone conjugate—a positive inotropic agent operating via a non-phosphodiesterase mechanism [2]. No alternative benzimidazole intermediate can substitute for this compound in this validated synthetic sequence.

CYP3A4 Interaction Screening in Early-Stage Drug Discovery ADME Panels

For ADME-Tox screening programs, 2-(3-aminopropyl)-1H-benzo[d]imidazol-6-amine exhibits measurable time-dependent CYP3A4 inhibition (IC₅₀ = 90 nM under preincubation conditions), making it a useful probe compound for assessing the CYP interaction liability of benzimidazole-containing chemical series [3]. Medicinal chemistry teams can benchmark their downstream derivatives against this intermediate-level CYP3A4 activity to track whether structural elaboration mitigates or exacerbates CYP inhibition—a key consideration for lead optimization programs.

Chemoselective Bioconjugation and Heterobifunctional Linker Design

The orthogonal reactivity of the aromatic 6-NH₂ (pKa ~4.6 for protonated anilinium-type amines) and the aliphatic propyl-NH₂ (pKa ~10–11) enables sequential, chemoselective derivatization without protecting group manipulation [4]. This property is particularly valuable for designing heterobifunctional benzimidazole-based linkers or fluorescent probes, where differential amine reactivity can be exploited to install two distinct functional modules (e.g., a fluorescent reporter and a targeting moiety) onto the same compact scaffold.

Quote Request

Request a Quote for 2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.